molecular formula C11H15NO2 B1423104 4-(Oxolan-3-ylmethoxy)aniline CAS No. 1247106-41-7

4-(Oxolan-3-ylmethoxy)aniline

Cat. No.: B1423104
CAS No.: 1247106-41-7
M. Wt: 193.24 g/mol
InChI Key: JZXLBHLLFVRKDX-UHFFFAOYSA-N
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Description

4-(Oxolan-3-ylmethoxy)aniline, also known as 4-[(tetrahydro-3-furanyl)methoxy]aniline, is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound features an aniline group substituted with an oxolan-3-ylmethoxy group, making it a versatile scaffold in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-3-ylmethoxy)aniline typically involves the reaction of 4-nitroaniline with oxolan-3-ylmethanol under specific conditions.

Industrial Production Methods

Industrial production methods for this compound often utilize catalytic hydrogenation for the reduction of the nitro group, followed by etherification to introduce the oxolan-3-ylmethoxy group. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-3-ylmethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines .

Scientific Research Applications

4-(Oxolan-3-ylmethoxy)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Oxolan-3-ylmethoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyaniline: Similar structure but lacks the oxolan-3-yl group.

    4-(Oxolan-2-ylmethoxy)aniline: Similar but with a different position of the oxolan group.

    4-(Tetrahydro-2-furanylmethoxy)aniline: Similar but with a different furan ring structure.

Uniqueness

4-(Oxolan-3-ylmethoxy)aniline is unique due to the presence of the oxolan-3-ylmethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

4-(oxolan-3-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9/h1-4,9H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXLBHLLFVRKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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